molecular formula C13H15FN2O2 B13334278 5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine

5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13334278
M. Wt: 250.27 g/mol
InChI Key: YVDVBIQFYGTKNP-UHFFFAOYSA-N
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Description

5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a pyrrolo[2,3-b]pyridine core substituted with a fluorine atom and a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This can be done through etherification reactions using tetrahydro-2H-pyran-2-yl methanol and appropriate activating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals.

    Material Science: Use in the synthesis of novel materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the tetrahydro-2H-pyran-2-yl group can influence the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
  • 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the fluorine atom and the tetrahydro-2H-pyran-2-yl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H15FN2O2

Molecular Weight

250.27 g/mol

IUPAC Name

5-fluoro-2-(oxan-2-yloxymethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H15FN2O2/c14-10-5-9-6-11(16-13(9)15-7-10)8-18-12-3-1-2-4-17-12/h5-7,12H,1-4,8H2,(H,15,16)

InChI Key

YVDVBIQFYGTKNP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CC3=CC(=CN=C3N2)F

Origin of Product

United States

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